

A-Comprehensive-Technical-Guide-to-2-Chloro-6-methylquinoline-3-carbaldehyde

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Compound of Interest

Compound Name: 2-Chloro-6-methylquinoline-3-carbaldehyde

Cat. No.: B1581043

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylquinoline-3-carbaldehyde is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a multitude of biologically active molecules.^[1] Its unique chemical architecture, featuring a reactive aldehyde and a displaceable chlorine atom on the quinoline scaffold, makes it an invaluable building block in medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical context, detailed synthetic methodologies, and its significant applications in the field of drug development. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and showcase its role in the creation of novel therapeutic agents.

Introduction and Historical Context

The quinoline ring system, a fusion of a benzene and pyridine ring, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.^[2] The functionalization of this core structure is key to modulating its pharmacological properties. **2-Chloro-6-methylquinoline-3-carbaldehyde** emerged as a significant synthetic intermediate through the exploration of the Vilsmeier-Haack reaction on acetanilide derivatives.^[3] This reaction provides a direct and efficient route to concurrently introduce a chloro group at the 2-position and a formyl group at the 3-position, creating a highly versatile synthon for further chemical transformations. Its discovery was not a singular event but rather an outcome of the

broader efforts to develop efficient methods for constructing functionalized quinolines for various applications, including the development of potential anticancer and anti-inflammatory agents.^[1]

The Vilsmeier-Haack Synthesis: A Cornerstone Methodology

The most prominent and widely adopted method for the synthesis of **2-Chloro-6-methylquinoline-3-carbaldehyde** is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed *in situ* from phosphorus oxychloride (POCl_3) and a substituted amide like N,N-dimethylformamide (DMF), to effect a cyclization and formylation of an N-arylacetamide.^[4]

Causality of Experimental Choices

The choice of N-(4-methylphenyl)acetamide (also known as p-acetotoluidide) as the starting material is critical, as the methyl group at the para position of the aniline ring ultimately becomes the 6-methyl group in the final quinoline product. The Vilsmeier reagent (the electrophilic chloromethyliminium salt) attacks the electron-rich aromatic ring of the acetanilide, leading to cyclization.^[5] The use of an excess of the Vilsmeier reagent and elevated temperatures are necessary to drive the reaction to completion, overcoming the activation energy for the cyclization and subsequent formylation steps.

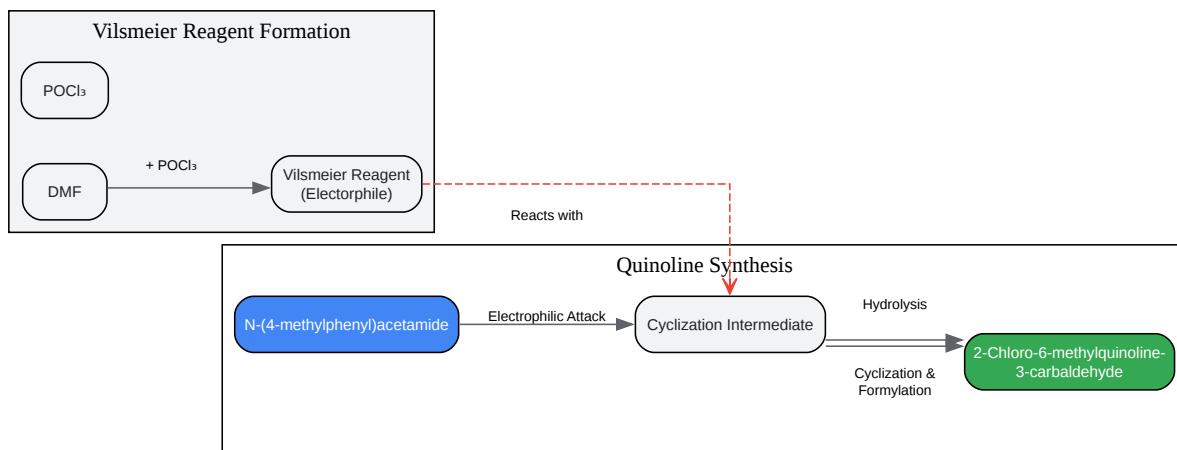
Detailed Reaction Mechanism

The reaction proceeds through several key steps:

- Formation of the Vilsmeier Reagent: DMF reacts with POCl_3 to form the electrophilic dichloromethyliminium ion.^[4]
- Electrophilic Attack: The N-arylacetamide is attacked by the Vilsmeier reagent.
- Cyclization: An intramolecular cyclization occurs, leading to the formation of the quinoline ring system.
- Formylation and Chlorination: The reaction cascade results in the introduction of a formyl group at the 3-position and a chloro group at the 2-position.

- Hydrolysis: The reaction mixture is quenched with ice-cold water to hydrolyze the intermediates and precipitate the final product.[6]

Diagram: Vilsmeier-Haack Reaction Mechanism



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Caption: Mechanism of the Vilsmeier-Haack reaction for the synthesis of **2-Chloro-6-methylquinoline-3-carbaldehyde**.

Step-by-Step Experimental Protocol

This protocol is a synthesis of procedures reported in the literature.[7][8]

- Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and a drying tube, cool N,N-dimethylformamide (DMF, 0.125 mol) to 0°C.[7] To this, add phosphorus oxychloride (POCl_3 , 0.35 mol) dropwise while maintaining the temperature between 0-5°C.[7]
- Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(4-tolyl)acetamide (0.05 mol) portion-wise.[7][8]

- Heating: After the addition is complete, heat the reaction mixture to 70-90°C for a duration of 4 to 16 hours, depending on the scale and specific literature procedure being followed.[6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
- Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-cold water (200-300 mL).[6][7]
- Isolation and Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.[7][8]

Table 1: Summary of Reaction Parameters

Parameter	Value/Condition	Reference
Starting Material	N-(4-tolyl)acetamide	[8]
Reagents	POCl ₃ , DMF	
Molar Ratio (POCl ₃ :DMF:Substrate)	~7:2.5:1	[7][8]
Temperature	70-90°C	[7]
Reaction Time	4-16 hours	[6][8]
Reported Yield	Good to moderate	

Physicochemical and Spectroscopic Characterization

The identity and purity of **2-Chloro-6-methylquinoline-3-carbaldehyde** are confirmed through various analytical techniques.

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₁ H ₈ ClNO	[9]
Molecular Weight	205.64 g/mol	[9][10]
Appearance	Pale yellow or white crystalline solid	[8]
Melting Point	120-125 °C	[10]

Spectroscopic Data

- ¹H NMR: The proton NMR spectrum will typically show a singlet for the aldehydic proton in the range of δ 10.5-11.1 ppm.[6] The aromatic protons will appear in the δ 7.1-8.9 ppm region, and the methyl group protons will be a singlet around δ 2.4-2.8 ppm.[11]
- ¹³C NMR: The carbon spectrum will show a characteristic peak for the aldehyde carbonyl carbon around δ 189 ppm.[11]
- IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1690-1705 cm⁻¹.[6] Other characteristic peaks include those for aromatic C=C stretching and C-Cl stretching.[11]
- Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.[7]
- Crystal Structure: The crystal structure has been determined by X-ray crystallography, confirming the planar nature of the quinoline ring system.[8][12][13]

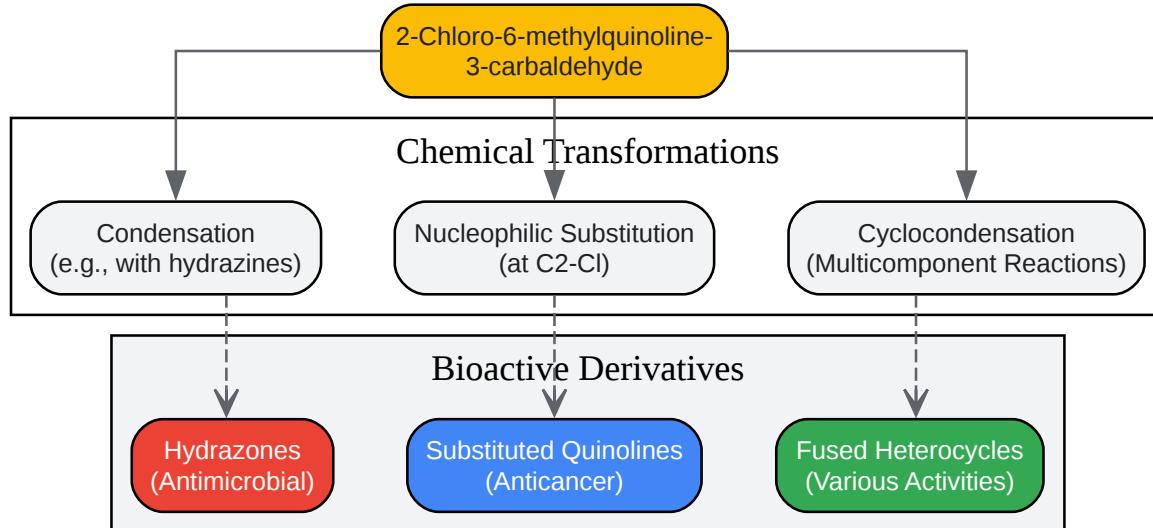
Applications in Drug Discovery and Development

The synthetic utility of **2-Chloro-6-methylquinoline-3-carbaldehyde** lies in the reactivity of its two functional groups. The aldehyde group is a versatile handle for forming C-N and C-C bonds, while the chloro group can be displaced by various nucleophiles.[14] This dual reactivity allows for the construction of a wide array of more complex heterocyclic systems.[2][14]

Synthesis of Bioactive Derivatives

- Antimicrobial Agents: The condensation of the aldehyde group with hydrazines or other amino compounds leads to the formation of hydrazones and Schiff bases, many of which have shown significant antibacterial and antifungal activities.[15]
- Anticancer Agents: The quinoline scaffold is present in many anticancer drugs.[1] **2-Chloro-6-methylquinoline-3-carbaldehyde** serves as a starting material for the synthesis of novel quinoline-based compounds that have been investigated for their potential as anticancer agents.
- Anti-inflammatory Drugs: Its derivatives have also been explored for their anti-inflammatory properties.[1]
- Fused Heterocyclic Systems: The compound is a key intermediate in multi-component reactions to build fused heterocyclic systems like pyrimido[2]naphthyridines and chromenoquinolinyl-pyrimidines, which are of interest in medicinal chemistry.[14]

Diagram: Synthetic Utility in Drug Development



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Caption: Synthetic pathways from **2-Chloro-6-methylquinoline-3-carbaldehyde** to bioactive compounds.

Conclusion

2-Chloro-6-methylquinoline-3-carbaldehyde stands as a testament to the power of strategic organic synthesis. Its efficient and regioselective synthesis via the Vilsmeier-Haack reaction has made it a readily accessible and highly valuable intermediate for the drug discovery and development community. The ability to selectively modify its aldehyde and chloro functionalities provides a robust platform for generating chemical diversity and exploring new therapeutic avenues. As the quest for novel and more effective drugs continues, the importance of such versatile building blocks in the synthetic chemist's arsenal cannot be overstated.

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